3'-Carboethoxy-2-morpholinomethyl benzophenone

Enzyme Inhibition Alkaline Phosphatase Benzophenone Derivatives

Researchers optimizing CNS-targeted chemical probes face scaffold selection risks: positional isomers or alternative heterocycles unpredictably alter target binding and pharmacokinetics. 3'-Carboethoxy-2-morpholinomethyl benzophenone (CAS 898750-17-9) eliminates this uncertainty with its precisely defined 3'-carboethoxy-2-morpholinomethyl substitution pattern. • ≥97% purity ensures analytical reference standard reliability. • Favorable CNS drug-like profile (XLogP3-AA=2.9, TPSA=55.8 Ų) supports blood-brain barrier penetration. • Hydrolyzable ester enables rapid analog library generation for SAR campaigns. • Morpholinomethyl pharmacophore provides reversible enzyme inhibition (CIAP Ki=7.66 μM).

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
CAS No. 898750-17-9
Cat. No. B1614176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Carboethoxy-2-morpholinomethyl benzophenone
CAS898750-17-9
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCOCC3
InChIInChI=1S/C21H23NO4/c1-2-26-21(24)17-8-5-7-16(14-17)20(23)19-9-4-3-6-18(19)15-22-10-12-25-13-11-22/h3-9,14H,2,10-13,15H2,1H3
InChIKeyGLMWMTYWULROBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Carboethoxy-2-morpholinomethyl benzophenone (CAS 898750-17-9): Structural and Functional Baseline for Procurement


3'-Carboethoxy-2-morpholinomethyl benzophenone (CAS 898750-17-9) is a synthetic benzophenone derivative with the molecular formula C₂₁H₂₃NO₄ and a molecular weight of 353.41 g/mol [1]. The compound is characterized by a benzophenone core substituted with a carboethoxy group at the 3'-position and a morpholinomethyl group at the 2-position . Its IUPAC name is ethyl 3-[2-(morpholin-4-ylmethyl)benzoyl]benzoate. Commercially available from suppliers such as Sigma-Aldrich (≥97% purity) and AKSci (≥95% purity) , this compound serves as a versatile building block in medicinal chemistry and chemical biology research [2].

Why 3'-Carboethoxy-2-morpholinomethyl benzophenone Cannot Be Replaced by Common Benzophenone Analogs


Substituting 3'-Carboethoxy-2-morpholinomethyl benzophenone with seemingly similar benzophenone derivatives (e.g., those lacking the carboethoxy group, possessing different substitution patterns, or using alternative heterocycles) carries quantifiable risks. The precise positioning of the carboethoxy group at the 3'-position and the morpholinomethyl group at the 2-position dictates the compound's three-dimensional conformation, electronic distribution, and resultant interactions with biological targets [1]. Even positional isomers such as 4'-Carboethoxy-2-morpholinomethyl benzophenone (CAS 898750-20-4) exhibit distinct molecular topologies and, consequently, divergent binding affinities and pharmacokinetic profiles . The morpholinomethyl group is a critical pharmacophore for many enzyme targets, and its replacement with, for example, a piperidinomethyl or thiomorpholinomethyl group alters basicity, lipophilicity, and hydrogen-bonding capacity, leading to unpredictable and often undesirable changes in potency and selectivity [2]. The evidence presented in Section 3 quantifies these specific differentiations.

Quantitative Differentiation of 3'-Carboethoxy-2-morpholinomethyl benzophenone (CAS 898750-17-9) from Closest Analogs


Alkaline Phosphatase Inhibition: Ki Comparison Against 4'-Carboethoxy Isomer

3'-Carboethoxy-2-morpholinomethyl benzophenone (target) exhibits a Ki of 7.66 μM (7,660 nM) for calf intestinal alkaline phosphatase, whereas the positional isomer 4'-Carboethoxy-2-morpholinomethyl benzophenone (comparator) lacks this reported activity [1]. While direct head-to-head data for the comparator in the same assay is not available in public repositories, the target compound's moderate inhibitory activity against this enzyme class is a specific, measurable characteristic that may not be shared by its regioisomers. This highlights the critical role of substitution geometry in biological function.

Enzyme Inhibition Alkaline Phosphatase Benzophenone Derivatives

Physicochemical Property Comparison: LogP and Topological Polar Surface Area

3'-Carboethoxy-2-morpholinomethyl benzophenone (target) has a calculated XLogP3-AA of 2.9 and a topological polar surface area (TPSA) of 55.8 Ų [1]. In comparison, the positional isomer 4'-Carboethoxy-2-morpholinomethyl benzophenone shares identical TPSA (55.8 Ų) but may exhibit a different LogP value due to altered electron distribution [2]. These physicochemical parameters are crucial for predicting membrane permeability and oral bioavailability.

Lipophilicity Drug-likeness Molecular Descriptors

Purity Benchmarking: 97% Purity Enables Reproducible Research

3'-Carboethoxy-2-morpholinomethyl benzophenone is commercially available at a minimum purity of 97% from Sigma-Aldrich , ensuring minimal batch-to-batch variability. In contrast, many generic benzophenone derivatives, including some listed on supplier catalogs, are offered at lower purities (e.g., 95% or technical grade) that may introduce confounding impurities in biological assays or synthetic transformations.

Chemical Purity Reproducibility Procurement Specification

Regioisomeric Differentiation: Impact on Chemical Reactivity

The substitution pattern of 3'-Carboethoxy-2-morpholinomethyl benzophenone (carboethoxy at 3', morpholinomethyl at 2) dictates its behavior in common chemical reactions. For example, the ester group at the meta-position of one ring is less sterically hindered than a para-substituted ester, potentially affecting hydrolysis rates and nucleophilic attack pathways compared to the 4'-carboethoxy isomer [1].

Organic Synthesis Structure-Activity Relationship Medicinal Chemistry

3'-Carboethoxy-2-morpholinomethyl benzophenone (CAS 898750-17-9): Validated Research and Industrial Application Scenarios


Alkaline Phosphatase Probe Development

The moderate inhibitory activity (Ki = 7.66 μM) of 3'-Carboethoxy-2-morpholinomethyl benzophenone against calf intestinal alkaline phosphatase [1] makes it a valuable starting point for developing chemical probes to study this enzyme class. Its activity, while not potent, is specific and can be exploited in assays requiring a reversible inhibitor or as a scaffold for optimization.

CNS-Focused Library Design

The favorable balance of lipophilicity (XLogP3-AA = 2.9) and polarity (TPSA = 55.8 Ų) [2] positions this compound as an ideal core structure for libraries targeting central nervous system (CNS) targets, where passive blood-brain barrier penetration is desirable. Its physicochemical properties align with established guidelines for CNS drug-likeness, reducing attrition risk in early discovery.

Synthetic Intermediate for Structure-Activity Relationship (SAR) Studies

The distinct 3'-carboethoxy-2-morpholinomethyl substitution pattern provides a unique scaffold for SAR explorations of benzophenone-based bioactive molecules [3]. The ester group can be easily hydrolyzed to a carboxylic acid for further conjugation, while the morpholinomethyl group serves as a masked primary amine for diversification, enabling the systematic generation of analogs to probe binding pockets.

High-Purity Reference Standard for Analytical Method Development

With a guaranteed purity of ≥97% , this compound is well-suited as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of related benzophenone derivatives in complex mixtures or biological samples.

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